molecular formula C27H30O13 B193386 Lignan P CAS No. 23363-35-1

Lignan P

Cat. No. B193386
CAS RN: 23363-35-1
M. Wt: 562.5 g/mol
InChI Key: FOVRGQUEGRCWPD-BRLGUANISA-N
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Description

Lignans are bioactive, non-nutrient, non-caloric phenolic plant compounds that are found in highest concentration in flax and sesame seeds and in lower concentrations in grains, other seeds, fruits, and vegetables . They are derived from the oxidative dimerization of two phenylpropanoid units .


Synthesis Analysis

Lignans are formed through the dimerization of simple phenolic compounds . A photoredox-based strategy has been developed to access a reactive radical intermediate postulated to be involved in complex lignan biosynthesis .


Molecular Structure Analysis

The molecular formula of Lignan P is C27H30O13 . The structure of lignans gives them their ability to scavenge free radicals and neutralize oxidative stress in the body .


Chemical Reactions Analysis

Lignans are formed by the oxidative dimerization of two phenylpropanoid units . P-coumaric acid is further modified by a series of enzymatic reactions to produce lignans. These reactions involve enzymes such as cinnamate 4-hydroxylase (C4H), which converts p-coumaric acid into ferulic acid, and caffeoyl-CoA O-methyltransferase (CCoAOMT), which adds a methyl group to ferulic acid to form sinapic acid .

Scientific Research Applications

Anticancer and Antitumor Properties

Lignans, including Lignan P, have shown potential in cancer chemotherapy. They exhibit diverse biological activities, such as anticancer, antioxidant, and antimicrobial effects, making them of interest in the development of new therapeutic agents (Saleem, Kim, Ali, & Lee, 2005). Additionally, pharmacologically active lignans have been highlighted for their therapeutic relevance in treating cancer and other diseases, with antitumor, antiviral, and hepatoprotective activities being particularly notable (Lee & Xiao, 2004).

Cardiovascular Health Benefits

Lignan P, particularly from flaxseed (secoisolariciresinol diglucoside - SDG), has been shown to have positive effects in lowering relative risk factors for heart disease (Westcott & Muir, 2003).

Antioxidant and Anti-Inflammatory Effects

Lignans are known for their hydrogen-donating antioxidant activity and the ability to complex divalent transition metal cations, contributing positively to human health (Toure & Xue-ming, 2010). Additionally, plant lignans demonstrate a range of biological activities, including anti-inflammatory and neuroprotective properties (Zálešák, Bon, & Pospíšil, 2019).

Breast Cancer Risk Reduction

Research indicates that dietary lignans, by producing phytoestrogens like enterolactone and enterodiol, may reduce breast cancer risk, especially in premenopausal women (McCann et al., 2002).

Nutraceutical Actions

Lignan P, especially from flaxseed, has shown potential in preventing and alleviating lifestyle-related diseases, with anti-inflammatory, antimutagenic, antimicrobial, and neuroprotective effects being highlighted (Imran et al., 2015).

Antihypertensive and Hypocholesterolemic Activities

Sesame lignans, including sesamin and sesamolin, exhibit antihypertensive and anticancerous activities, beneficial especially for human health (Dar & Arumugam, 2013).

Modulation of Estrogen Signaling

Lignans, particularly enterolactone, are thought to modulate estrogen signaling, which may be instrumental in their anticarcinogenic action and potential use in functional foods for breast cancer risk reduction (Saarinen et al., 2007).

Lowering Plasma Cholesterol and Glucose

Dietary flaxseed lignan extract has been found to significantly decrease plasma cholesterol and glucose concentrations in hypercholesterolemic subjects (Zhang et al., 2008).

Future Directions

A better understanding of the interplay existing between lignans and gut microbiota will provide more insight into their health effects, thus opening new possibilities to develop microbiota-based therapies for treating neuronal disorders . Extensive studies are needed to be done highlighting the mechanism of anticancer action of explored and unexplored plants .

properties

IUPAC Name

(5S,5aR,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O13/c1-34-16-3-10(4-17(35-2)21(16)29)19-11-5-14-15(38-9-37-14)6-12(11)25(13-8-36-26(33)20(13)19)40-27-24(32)23(31)22(30)18(7-28)39-27/h3-6,13,18-20,22-25,27-32H,7-9H2,1-2H3/t13-,18+,19+,20-,22+,23-,24+,25+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVRGQUEGRCWPD-BRLGUANISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC6C(C(C(C(O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60946031
Record name 9-(4-Hydroxy-3,5-dimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60946031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lignan P

CAS RN

23363-35-1
Record name 4-Demethylepipodophyllotoxin 7′-O-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23363-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Demethylepipodophyllotoxin-9 beta-glucopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023363351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(4-Hydroxy-3,5-dimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60946031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LIGNAN P
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2G3ZRK3U4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
70
Citations
Y Hu, Y Li, L Sampson, M Wang, JAE Manson… - Journal of the American …, 2021 - jacc.org
Background Evidence regarding lignan consumption in relation to coronary heart disease (CHD) risk remains limited and mixed. Objectives The aim of this study was to prospectively …
Number of citations: 20 www.jacc.org
K Prasad - Journal of cardiovascular pharmacology and …, 2009 - journals.sagepub.com
Flax lignan complex suppresses the development of hypercholesterolemic atherosclerosis. However, it is not known whether flax lignan complex would slow down the progression of …
Number of citations: 66 journals.sagepub.com
H Wang, J Wang, X Guo, CS Brennan, T Li, X Fu… - Food Chemistry, 2016 - Elsevier
Flaxseed is one of the richest seed sources of lignan and other bioactive compounds. The present study characterized lignan biosynthesis and potential health benefits in flaxseeds …
Number of citations: 82 www.sciencedirect.com
BJ Floor, AE Klein, N Muhammad, D Ross - Journal of pharmaceutical …, 1985 - Elsevier
… to the cis-lactone, picro-ethylidene lignan P 4, which has considerably less biological a~tivity.… of lignan P 6 and acetaldehyde. The additional stereoisomer, alpha-ethylidene lignan P 7, …
Number of citations: 29 www.sciencedirect.com
X Lin, J Zhao, S Ge, H Lu, Q Xiong, X Guo, L Li… - The American Journal of …, 2023 - Elsevier
Background Although increasing evidence suggests that polyphenol helps regulate blood pressure (BP), evidence from large-scale and long-term population-based studies is still …
Number of citations: 1 www.sciencedirect.com
JMV Timple, LG Magalhães… - Journal of Natural …, 2013 - ACS Publications
The neurotransmitter transporters of the SLC6 family play critical roles in the regulation of neurotransmission and are the primary targets of therapeutic agents used to treat clinical …
Number of citations: 30 pubs.acs.org
S Youseflu, SJ Sadatmahalleh, A Mottaghi… - … journal of fertility & …, 2020 - ncbi.nlm.nih.gov
Background Endometriosis is an important gynecologic disease affecting reproductive-age women. Based on the effect of phytoestrogens on inflammatory, immunological and …
Number of citations: 24 www.ncbi.nlm.nih.gov
LC Ward, SK Panchal, M Bhaswant… - Journal of Nutrition & …, 2014 - eprints.usq.edu.au
Background/Aims: Studies assessing association between MetS and bone status have yielded inconsistent results; subjects with MetS had lower bone mineral density (BMD) but also …
Number of citations: 4 eprints.usq.edu.au
A Bahrami, E Makiabadi, S Jalali, Z Heidari… - Clinical Nutrition …, 2021 - ncbi.nlm.nih.gov
Despite mounting evidence that dietary polyphenols might have a protective role against the risk of breast cancer (BC), few studies have assessed the relationship between intake of …
Number of citations: 5 www.ncbi.nlm.nih.gov
K Hamade, O Fliniaux, JX Fontaine, R Molinié… - Molecules, 2021 - mdpi.com
Lignans, phenolic plant secondary metabolites, are derived from the phenylpropanoid biosynthetic pathway. Although, being investigated for their health benefits in terms of antioxidant, …
Number of citations: 9 www.mdpi.com

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